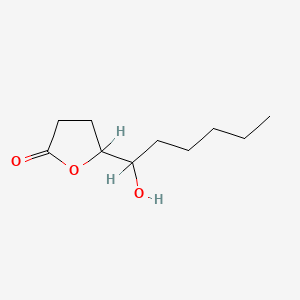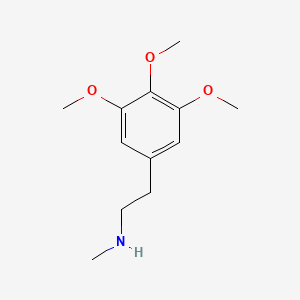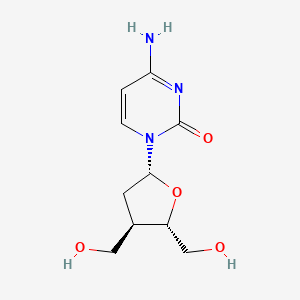
N-(2,3-dihydroxybenzoyl)-L-serine
Overview
Description
“N-(2,3-dihydroxybenzoyl)-L-serine” is a catecholate siderophore and endogenous metabolite of E. coli and other Gram-negative bacteria . It is the biosynthetic precursor and breakdown product of enterobactin . It is also involved in the catalysis of the reaction: ATP + 2,3-dihydroxybenzoate + L-serine = products of ATP breakdown + N-(2,3-dihydroxybenzoyl)-L-serine .
Molecular Structure Analysis
The molecular formula of “N-(2,3-dihydroxybenzoyl)-L-serine” is C10H10NO6 . The average mass is 241.199 Da .
Chemical Reactions Analysis
“N-(2,3-dihydroxybenzoyl)-L-serine” is involved in the reaction: ATP + 2,3-dihydroxybenzoate + L-serine = products of ATP breakdown + N-(2,3-dihydroxybenzoyl)-L-serine . It is also a part of the iron(III)-N-(2,3-dihydroxybenzoyl)-L-serine dimer complex + H2O = iron(III)-N-(2,3-dihydroxybenzoyl)-L-serine complex + N-(2,3-dihydroxybenzoyl)-L-serine reaction .
Scientific Research Applications
Biomimetic Ligand for Divalent Metal Ion Removal
The compound has been studied for its potential use in removing divalent metal ions from aqueous solutions . The linear bis(catechol) amide ligand, N,N’-bis(2,3-dihydroxybenzoyl)-l,7-diazaheptane (5-LICAM, 1), was synthesized and studied along with several metal complexes, namely, Ni2+ and Co2+ . This application could be particularly useful in environmental inorganic applications.
Iron-Chelating Drug
N1,N8-Bis(2,3-dihydroxybenzoyl)spermidine, a compound related to 2,3-dihydroxybenzoylserine, has been synthesized and evaluated as an iron-chelating drug . This could be particularly beneficial for patients with Cooley’s anemia, who suffer from secondary iron overload due to frequent blood transfusions .
Biosynthesis of Enterobactin
The compound plays a role in the biosynthesis of enterobactin, a siderophore that aids in the acquisition of ferric iron by microorganisms . This process is essential for microbial growth and facilitates bacterial colonization or infection of eukaryotic hosts by releasing host iron for bacterial uptake .
Analysis of Escherichia coli Mutants
The compound has been used in the analysis of mutants of Escherichia coli, specifically those defective in the regulation of enterobactin biosynthesis (fur), enterobactin transport (fepA), and enterobactin esterase (fes) . This research could provide valuable insights into the function and regulation of these genes.
Potential Neuroleptic Drug
The brominated analog of the compound has been suggested as a potential neuroleptic drug . This could be a promising avenue for future research in the field of neuroscience.
Structural Diversity of Enterobactin Family Compounds
The compound contributes to the structural diversity of the enterobactin family compounds . One of the new linear enterobactin congeners shows moderate activity against a food-borne pathogen Listeria monocytogenes .
Mechanism of Action
N-(2,3-dihydroxybenzoyl)-L-serine, also known as 2,3-dihydroxybenzoylserine, is a serine derivative resulting from the formal condensation of the carboxy group of 2,3-dihydroxybenzoic acid with the amino group of serine .
Target of Action
The primary target of N-(2,3-dihydroxybenzoyl)-L-serine is the 2,3-dihydroxybenzoate-AMP ligase . This enzyme plays a crucial role in the activation of the carboxylate group of 2,3-dihydroxy-benzoate (DHB), via ATP-dependent PPi exchange reactions, to the acyladenylate .
Mode of Action
N-(2,3-dihydroxybenzoyl)-L-serine interacts with its target by acting as a siderophore . Siderophores are low-molecular-mass iron (3)-chelating compounds produced by microorganisms for the purpose of the transport and sequestration of iron . This interaction results in changes in the enzymatic activity of the target, influencing the metabolic processes within the organism.
Biochemical Pathways
The compound affects the siderophore biosynthetic pathway . It is involved in the production of enterobactin, a high-affinity siderophore that binds ferric iron and transports it into the cell . This process is crucial for the survival and growth of many bacteria, as iron is an essential nutrient.
Pharmacokinetics
As a siderophore, it is likely to be involved in the transport and sequestration of iron, which could impact its bioavailability within the organism .
Result of Action
The molecular and cellular effects of N-(2,3-dihydroxybenzoyl)-L-serine’s action are primarily related to its role as a siderophore. By binding to ferric iron and transporting it into the cell, it plays a critical role in iron homeostasis, which is essential for various cellular functions, including DNA synthesis and electron transport .
Action Environment
The action, efficacy, and stability of N-(2,3-dihydroxybenzoyl)-L-serine can be influenced by various environmental factors. For instance, the presence of other siderophores can stimulate the growth of bacteria harboring no detectable siderophore or homoserine lactone production capability . Additionally, the availability of iron in the environment can also impact the compound’s action, as it is directly involved in iron transport and sequestration .
properties
IUPAC Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTYHTVHFIIEIL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227977 | |
| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxybenzoyl)-L-serine | |
CAS RN |
7724-78-9, 127658-43-9 | |
| Record name | 2,3-Dihydroxybenzoylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,-Dihydroxybenzoylserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)


![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)
